molecular formula C15H15ClN2O2 B15232536 3-Chloro-4-((4-methylbenzyl)oxy)benzohydrazide

3-Chloro-4-((4-methylbenzyl)oxy)benzohydrazide

Cat. No.: B15232536
M. Wt: 290.74 g/mol
InChI Key: WKEKKIWSKHFZMJ-UHFFFAOYSA-N
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Description

3-Chloro-4-((4-methylbenzyl)oxy)benzohydrazide is an organic compound with the molecular formula C15H15ClN2O2 It is a benzohydrazide derivative, characterized by the presence of a chloro group, a methylbenzyl ether group, and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-((4-methylbenzyl)oxy)benzohydrazide typically involves the reaction of 3-chloro-4-hydroxybenzohydrazide with 4-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the hydroxyl group by the 4-methylbenzyl group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-((4-methylbenzyl)oxy)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate and solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction could produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

3-Chloro-4-((4-methylbenzyl)oxy)benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-((4-methylbenzyl)oxy)benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The hydrazide group may interact with enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-Chloro-4-((4-methylbenzyl)oxy)benzohydrazide can be compared with other benzohydrazide derivatives, such as:

    4-((4-Methylbenzyl)oxy)benzohydrazide: Lacks the chloro group, which may affect its reactivity and biological activity.

    3-Chloro-4-hydroxybenzohydrazide: Lacks the 4-methylbenzyl ether group, which may influence its solubility and chemical properties.

    4-((4-Methylbenzyl)oxy)-N-(thiophen-2-yl)methylidene benzohydrazide: Contains a thiophen-2-yl group, which may impart different biological activities.

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

3-chloro-4-[(4-methylphenyl)methoxy]benzohydrazide

InChI

InChI=1S/C15H15ClN2O2/c1-10-2-4-11(5-3-10)9-20-14-7-6-12(8-13(14)16)15(19)18-17/h2-8H,9,17H2,1H3,(H,18,19)

InChI Key

WKEKKIWSKHFZMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)NN)Cl

Origin of Product

United States

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